5-Nitro-2-furoic acid

Catalog No.
S590765
CAS No.
645-12-5
M.F
C5H3NO5
M. Wt
157.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-furoic acid

CAS Number

645-12-5

Product Name

5-Nitro-2-furoic acid

IUPAC Name

5-nitrofuran-2-carboxylic acid

Molecular Formula

C5H3NO5

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)

InChI Key

IODMEDPPCXSFLD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

Synonyms

5-nitro-2-furoic acid, NFCA, nitrofurate

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O

Application in Anti-tubercular Agents Development

Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Chemistry, specifically in the development of anti-tubercular agents .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid derivatives have been investigated for their potential as anti-tubercular agents . Researchers designed, synthesized, and tested twenty-six novel tetrahydroisoquinoline carbohydrazide compounds for their anti-mycobacterial activity .

Detailed Description of the Methods of Application or Experimental Procedures: The researchers utilized mass spectrometry, 1H NMR, 13C NMR, and elemental analysis to confirm the structures of all the synthesized derivatives . The final analogs were then tested for their ability to inhibit Mycobacterium tuberculosis (Mtb) .

Thorough Summary of the Results or Outcomes Obtained: The Mtb inhibitory activity outcomes varied from 0.78 to 25 μg mL−1 . Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL−1 against Mtb H37Rv . Furthermore, the NFT-11 compound showed excellent activity with a MIC of 1.56 μg mL−1 . The majority of the compounds showed very good activity compared to the standard drug rifampicin (MIC 3.12 μg mL−1) . The most active compounds, NFT-12, NFT-19, and NFT-20, demonstrated selectivity over the normal human embryonic kidney cell line (HEK293T) with a selectivity index of >40 .

Application in Synthesis of Triazolothiadiazines and Triazolothiadiazoles

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically in the synthesis of triazolothiadiazines and triazolothiadiazoles .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid has been used in the preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are part of a class of heterocyclic compounds that have been studied for their potential pharmacological activities.

Detailed Description of the Methods of Application or Experimental Procedures: The structures of the synthesized compounds are usually confirmed using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .

Application in Biocatalysis and Biomass Conversion

Specific Scientific Field: The specific scientific field for this application is Biocatalysis and Biomass Conversion .

Comprehensive and Detailed Summary of the Application: 5-Nitro-2-furoic acid is used in the field of biocatalysis, which is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform, including 5-Nitro-2-furoic acid, appear among the best known due to their reactivity .

Detailed Description of the Methods of Application or Experimental Procedures: The specific experimental procedures for the bioconversion of furans, including 5-Nitro-2-furoic acid, have been explored, proposing processes of lower cost and low environmental impact . This involves using cells or enzymes for the biological processes .

Molecular Structure Analysis

The key feature of 5-nitro-2-furoic acid's structure is the furan ring, a five-membered heterocyclic ring containing one oxygen atom. A nitro group (NO2) is attached at the 5th position of the ring, and a carboxylic acid group (COOH) is attached at the 2nd position []. This structure suggests potential for various chemical reactions due to the presence of the electron-withdrawing nitro group and the acidic carboxylic acid group [].


Chemical Reactions Analysis

  • Synthesis: As with other carboxylic acids, 5-nitro-2-furoic acid could be synthesized through oxidation of a corresponding primary alcohol (5-nitro-2-furanmethanol) [].
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters [].
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group might undergo decarboxylation to form 5-nitrofuran [].

Physical And Chemical Properties Analysis

  • Melting point: 220-222 °C [].
  • Boiling point: Decomposes above its boiling point [].
  • Solubility: Slightly soluble in water [].
  • Stability: Stable under normal storage conditions. Should be kept away from strong oxidizing agents [].

XLogP3

1

Melting Point

186.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (11.36%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

645-12-5

Wikipedia

5-Nitro-2-furoic acid

Dates

Modify: 2023-08-15

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